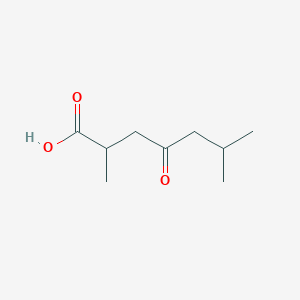
2,6-dimethyl-4-oxo-heptanoic Acid
Cat. No. B8320604
M. Wt: 172.22 g/mol
InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06579992B2
Procedure details


The method of claim 1, wherein the 2,6-dimethyl-4-oxo-heptanoic acid is obtained by (i) mixing the purified dihydrotagetone with sodium bicarbonate, sodium metaperiodate, potassium permanganate, alumina, and water to produce a mixture; (ii) irradiating the mixture for about 2 to 20 minutes in a microwave oven; (iii) adding the irradiated mixture to a saturated solution of sodium bisulphite; (iv) passing the resultant mixture through a Celite bed and washing with acetone; (v) concentrating the filtrate and washes under reduced pressure; and (vi) cooling and acidifying the reaction mixture, from which 2,6-dimethyl-4-oxo-heptanoic acid is isolated.





[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CC(=O)CC(C)C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
( iii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Four
[Compound]
|
Name
|
( iv )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
(v) concentrating the filtrate and washes under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and (vi) cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CC(CC(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
